molecular formula C20H28O3 B12004017 (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

Cat. No.: B12004017
M. Wt: 316.4 g/mol
InChI Key: OOVXZFCPCSVSEM-BROHZWGRSA-N
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Description

  • “(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol” is a complex organic compound with a fused polycyclic structure.
  • It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains two fused rings: a phenanthrene ring and a cyclopentane ring.
  • The compound’s systematic name indicates its stereochemistry (16S) and the presence of a methoxy group at position 3 and hydroxyl groups at positions 16 and 17.
  • Preparation Methods

      Synthetic Routes: One synthetic route involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes.

      Reaction Conditions: The reaction tolerates various substituents on the alkynes and provides moderate yields.

      Industrial Production: Industrial-scale production methods are not widely documented, but research continues to explore efficient and scalable routes.

  • Chemical Reactions Analysis

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which phenanthrenone exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, but detailed information is scarce.
  • Comparison with Similar Compounds

    • Phenanthrenone’s uniqueness lies in its combination of fluorenone and phenanthrene features. Similar compounds include other PAHs like anthracene, fluorene, and naphthalene.

    Properties

    Molecular Formula

    C20H28O3

    Molecular Weight

    316.4 g/mol

    IUPAC Name

    (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol

    InChI

    InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-/m0/s1

    InChI Key

    OOVXZFCPCSVSEM-BROHZWGRSA-N

    Isomeric SMILES

    C[C@@]1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O

    Canonical SMILES

    CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC

    Origin of Product

    United States

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